molecular formula C22H26O6 B190460 Dimethylmatairesinol CAS No. 25488-59-9

Dimethylmatairesinol

Cat. No. B190460
CAS RN: 25488-59-9
M. Wt: 386.4 g/mol
InChI Key: SNAOLIMFHAAIER-DLBZAZTESA-N
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Description

Dimethylmatairesinol is a lignan compound isolated from the seed of Hernandia nymphaeifolia . It shows cytotoxicity against the KKU-M156 and HepG2 cell line with IC50s of 5.4 μM (Emax 59%) and 5.2 μM (Emax 78%), respectively .


Synthesis Analysis

The asymmetric total synthesis of Dimethylmatairesinol has been achieved using reductive ring-opening of cyclopropanes . This method is a significant advancement in the synthesis of lignans, including Dimethylmatairesinol .


Molecular Structure Analysis

Dimethylmatairesinol has a molecular formula of C22H26O6 . Its average mass is 386.438 Da and its monoisotopic mass is 386.172943 Da . It has 2 defined stereocentres .


Physical And Chemical Properties Analysis

Dimethylmatairesinol has a density of 1.2±0.1 g/cm3, a boiling point of 545.6±45.0 °C at 760 mmHg, and a flash point of 237.2±28.8 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Structure of a Stegane from Dimethylmatairesinol : Cambie et al. (1985) synthesized an isostegane from dimethylmatairesinol through oxidative coupling. This was achieved using thallium tristrifluoroacetate and boron trifluoride etherate, resulting in the thermal isomerization to a stegane. The study confirmed stereochemical assignments via X-ray diffraction studies (Cambie et al., 1985).

  • Immunoglobulin E-Suppressing Component in Cinnamomum Camphora Leaves : Tanabe et al. (2011) identified dimethylmatairesinol in the leaves of Cinnamomum camphora. This compound showed activity in reducing the amount of IgE secreted by human myeloma U266 cells, indicating potential as an anti-allergic agent (Tanabe et al., 2011).

  • Secondary Metabolites from Centaurea Orphanidea : Gousiadou and Skaltsa (2003) reported the presence of dimethylmatairesinol in the aerial parts of Centaurea orphanidea, a Greek endemic species. This study was the first to report dimethylmatairesinol in the Asteraceae family (Gousiadou & Skaltsa, 2003).

  • Asymmetric Total Synthesis of Bioactive Lignans : Ota et al. (2022) achieved the asymmetric total synthesis of several lignans, including dimethylmatairesinol. The synthesis involved reductive ring-opening of cyclopropanes and the study also explored the anti-viral activity of the synthesized lignans against hepatitis B and influenza viruses (Ota et al., 2022).

  • Synthesis of Novel Dibenzylbutyrolactones as Dimethylmatairesinol Analogues : Alizadeh et al. (2015) synthesized novel dimethylmatairesinol analogues, contributing to the understanding of dibenzylbutyrolactone derivatives in the context of dimethylmatairesinol (Alizadeh et al., 2015).

Future Directions

While specific future directions for Dimethylmatairesinol research were not found in the search results, it’s worth noting that controlled drug delivery systems are a significant area of future research . As Dimethylmatairesinol shows cytotoxicity against certain cell lines , it could potentially be incorporated into such systems for targeted drug delivery.

properties

IUPAC Name

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAOLIMFHAAIER-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341854
Record name Dimethylmatairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arctigenin methyl ether

CAS RN

25488-59-9
Record name Arctigenin methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylmatairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIGENIN METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Matairesinol (5 g, 13.95 mmol) was dissolved in DMF (20 ml) and potassium carbonate (9.64 g, 69.8 mmol), iodomethane (5.23 ml, 84 mmol) were added. The mixture was stirred at RT for 18 h and then DMF was partly evaporated under reduced pressure and mixture was diluted with water (50 ml). The formed insoluble oil was separated, dissolved in DCM, dried with Na2SO4 and evaporated to dryness to give 4.87 g, (90% yield) of dimethylmatairesinol as a yellowish powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.64 g
Type
reactant
Reaction Step Two
Quantity
5.23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
187
Citations
H Tanabe, R Fukutomi, K Yasui, A Kaneko… - Journal of Health …, 2011 - jstage.jst.go.jp
… subfractions as dimethylmatairesinol. Authentic dimethylmatairesinol exhibited similar activity. Thus, the extract of C. camphora and its components including dimethylmatairesinol have …
Number of citations: 13 www.jstage.jst.go.jp
T Umezawa, SK Ragamustari, T Nakatsubo… - Plant …, 2013 - jstage.jst.go.jp
Lignans are a group of plant phenolic compounds with various biological activities, including antitumor and antioxidant properties. O-Methylation is a critical step in biosynthesis of these …
Number of citations: 25 www.jstage.jst.go.jp
RC Cambie, GR Clark, PA Craw… - Australian journal of …, 1984 - CSIRO Publishing
… We describe here the oxidative coupling of dimethylmatairesinol … We have found that oxidative coupling of dimethylmatairesinol (1) with T120, in a mixture of dichloromethane and …
Number of citations: 35 www.publish.csiro.au
B Heidary Alizadeh, A Foroumadi… - Journal of …, 2015 - Wiley Online Library
In this work, (R)‐4‐(3,4‐dimethoxybenzyl)dihydrofuran‐2(3H)‐one was prepared though an efficient and novel method starting from (S)‐5‐((benzyloxy)methyl)dihydrofuran‐2(3H)‐one. …
Number of citations: 4 onlinelibrary.wiley.com
T Hiroki, F Ryuuta, Y Kensuke, K Akihiro… - Journal of Health …, 2011 - cir.nii.ac.jp
… subfractions as dimethylmatairesinol. Authentic dimethylmatairesinol exhibited similar activity. Thus, the extract of C. camphora and its components including dimethylmatairesinol have …
Number of citations: 2 cir.nii.ac.jp
JS Buckleton, RC Cambie, GR Clark… - Australian Journal of …, 1988 - CSIRO Publishing
The non- phenolic oxidative coupling of some diarylbutane lignans related to matairesinol dimethyl ether (1) has been investigated. Coupling with a thallium(III) oxidant, prepared in situ …
Number of citations: 47 www.publish.csiro.au
C Gousiadou, H Skaltsa - Biochemical systematics and ecology, 2003 - Elsevier
… sesquiterpene lactones, four flavonoid aglycons and two lignans were found, namely dimethylmatairesinol and pinoresinol. This is the first report of dimethylmatairesinol in Asteraceae. …
Number of citations: 50 www.sciencedirect.com
M Arimoto, S Matsuura, C Muro, H Tsujibo… - Bioscience …, 1994 - Taylor & Francis
All the lignans tested in a bioassay with Brassica campestris L. subsp. rapa Hook. fil. et Anders inhibited the root growth of this plant, except for deoxypicropodophyllin. The effects of …
Number of citations: 13 www.tandfonline.com
ST Chang, DSY Wang, CL Wu, SG Shiah, YH Kuo… - Phytochemistry, 2000 - Elsevier
… Taiwanin A, taiwanin E and dimethylmatairesinol exhibited significant cytotoxicity against three human tumor cells. Among them, taiwanin A possesses the strongest cytotoxic activity. In …
Number of citations: 110 www.sciencedirect.com
R Ota, D Karasawa, M Oshima, K Watashi… - RSC …, 2022 - pubs.rsc.org
The asymmetric total synthesis of four lignans, dimethylmatairesinol, matairesinol, (−)-niranthin, and (+)-niranthin has been achieved using reductive ring-opening of cyclopropanes. …
Number of citations: 4 pubs.rsc.org

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